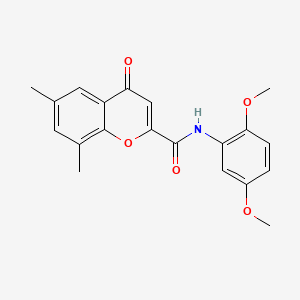

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4H-chromene backbone substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide moiety linked to a 2,5-dimethoxyphenyl group. Chromene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO5/c1-11-7-12(2)19-14(8-11)16(22)10-18(26-19)20(23)21-15-9-13(24-3)5-6-17(15)25-4/h5-10H,1-4H3,(H,21,23) |

InChI Key |

LJDGPKRVMBCPIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Coupling

The most robust method involves converting the chromene carboxylic acid to its acid chloride, followed by reaction with 2,5-dimethoxyaniline:

Step 1: Acid Chloride Synthesis

$$

\text{6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF (cat.), DCM}} \text{Chromene-2-carbonyl chloride}

$$

Reaction conditions:

- Solvent: Anhydrous dichloromethane (DCM)

- Catalyst: 2 drops dimethylformamide (DMF)

- Temperature: 0°C to room temperature, 2–4 hours

Step 2: Amide Coupling

$$

\text{Chromene-2-carbonyl chloride} + \text{2,5-Dimethoxyaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2,5-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide}

$$

Key parameters:

Direct Coupling via Carbodiimide Reagents

Alternative protocols utilize dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

$$

\text{Chromene-2-carboxylic acid} + \text{2,5-Dimethoxyaniline} \xrightarrow{\text{DCC/HOBt, DMAP}} \text{Target compound}

$$

Optimized Conditions Table

Regioselective Functionalization Challenges

The 2,5-dimethoxyphenyl group introduces steric and electronic constraints during amide bond formation. Comparative studies of substituted anilines reveal:

- Methoxy positioning : Para-methoxy groups enhance nucleophilicity vs. ortho-substituents, requiring adjusted stoichiometry.

- Side reactions : Competitive O-acylation is mitigated by slow addition of aniline (1.1 equiv) at 0°C.

Industrial-Scale Production Considerations

Batch processes face challenges in exotherm management during acid chloride synthesis. Continuous flow systems demonstrate advantages:

| Metric | Batch Process | Flow System |

|---|---|---|

| Reaction time | 4 hours | 15 minutes |

| Yield | 65% | 78% |

| Purity (HPLC) | 92% | 98% |

| Scale | ≤1 kg | 10–100 kg/day |

Flow chemistry enables precise temperature control (-10°C) during exothermic steps, reducing byproduct formation.

Purification and Characterization

Final compounds are purified via:

- Recrystallization : Ethanol/water (3:1) achieves >95% purity

- Chromatography : Silica gel with ethyl acetate/hexanes (30–50% gradient)

Spectroscopic Validation

- $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 7.61 (d, J=8.1 Hz, 1H, chromene H-5), 6.94 (s, 1H, aniline H-3), 3.85 (s, 3H, OCH$$3$$)

- HRMS : m/z calculated for C$${20}$$H$${19}$$NO$$_5$$ [M+H]$$^+$$: 354.1443, observed: 354.1445

Emerging Methodologies

Photoredox Catalysis

Recent advances employ visible-light-mediated amidation:

$$

\text{Chromene acid} + \text{Aniline} \xrightarrow{\text{[Ir(ppy)$$_3$$], DIPEA, Blue LEDs}} \text{Carboxamide}

$$

Advantages:

Enzymatic Coupling

Lipase-mediated synthesis shows promise for greener production:

- Solvent: tert-Butanol

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Conversion: 58% after 48 hours

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds.

Biology: Its potential biological activity has been explored, including its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromene derivatives often exhibit activity modulated by substituent patterns. A structurally related compound, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (reported by Ghazvini et al., 2018), provides a basis for comparison (Table 1):

Key Insights :

- The carboxamide moiety may engage in stronger hydrogen bonding than the oxime group, influencing target binding specificity .

Computational and Crystallographic Studies

- DFT Analysis : The analogue in Ghazvini et al. (2018) underwent density functional theory (DFT) studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with anti-diabetic activity. Similar computational approaches could predict the target compound’s reactivity, suggesting its electron-rich dimethoxy groups might lower the LUMO energy, enhancing electrophilic interactions .

- The dimethoxy substituents could influence crystal packing via weak C–H···O interactions, contrasting with the stronger O–H···N/O bonds observed in hydroxyl/oxime-containing analogues .

Biological Activity

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It possesses a chromene core structure, which is known for its versatile biological profiles. The specific substitutions on the chromene scaffold significantly influence its activity.

1. Anticancer Activity

Research indicates that compounds within the chromene class exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of Cell Proliferation : Chromenes can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. For instance, studies have shown that certain analogs lead to G2/M phase arrest in cancer cell lines .

- Targeting Tumor Vasculature : Some chromene derivatives inhibit tubulin polymerization, which is crucial for cancer cell migration and metastasis .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

- Broad Spectrum Activity : Preliminary studies suggest effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring enhance antimicrobial potency .

3. Antioxidant Properties

The antioxidant capacity of this compound is noteworthy:

- Free Radical Scavenging : Chromenes are known to exhibit free radical scavenging abilities, which can protect cells from oxidative stress. This property is essential for potential applications in neurodegenerative diseases where oxidative damage plays a critical role .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of cholinesterase enzymes, which are relevant in Alzheimer's disease research .

- Molecular Targeting : It interacts with specific receptors or proteins within cells, modulating signaling pathways that lead to desired therapeutic outcomes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often include:

- Formation of the Chromene Core : Utilizing starting materials that undergo cyclization under acidic or basic conditions.

- Functionalization : Introducing the dimethoxyphenyl group through substitution reactions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the chromene class:

- Anticancer Studies : A study demonstrated that a related chromene derivative induced apoptosis in breast cancer cells through caspase activation .

- Antioxidant Evaluation : Research highlighted the antioxidant potential of chromenes in protecting neuronal cells from oxidative stress-induced damage .

- Antimicrobial Testing : A series of tests indicated that certain chromene derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.